Ethyl 2-(phenylethynyl)benzoate
Description
Significance of Phenylacetylene (B144264) Derivatives in Contemporary Organic Chemistry
Phenylacetylene and its derivatives are fundamental building blocks in modern organic synthesis. The defining feature of these molecules is the carbon-carbon triple bond (alkyne) directly attached to a phenyl ring. This arrangement creates a conjugated system that influences the molecule's electronic properties and reactivity. The terminal alkyne proton is weakly acidic, allowing for deprotonation to form a potent nucleophile, an acetylide, which can participate in a variety of carbon-carbon bond-forming reactions.
Perhaps the most prominent application of phenylacetylene derivatives is in transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide using a palladium and copper co-catalyst system, is a cornerstone of modern synthesis for creating substituted alkynes and conjugated systems. beilstein-journals.orgbeilstein-journals.org Phenylacetylene derivatives are also key components in polymerization to produce materials like polyphenyleneethynylene (PPE), which have interesting electronic and photophysical properties. Furthermore, the alkyne functionality is a versatile handle for cycloaddition reactions and can undergo hydration in the presence of gold or mercury catalysts to form acetophenone.
Overview of Benzoate (B1203000) Esters as Versatile Synthetic Intermediates
Benzoate esters are a class of organic compounds characterized by a carboxylate ester group attached to a benzene (B151609) ring. They are widely employed in organic synthesis due to their stability and the versatile reactivity of the ester functional group. One of their primary roles is as a protecting group for alcohols. The formation of a benzoate ester from an alcohol renders the hydroxyl group unreactive towards a wide range of reagents, and it can be cleanly removed later by hydrolysis under acidic or basic conditions.
Beyond their use in protection chemistry, benzoate esters serve as crucial intermediates for accessing other functional groups. The ester can be hydrolyzed to yield the corresponding benzoic acid, reduced with powerful reagents like lithium aluminum hydride to produce a benzyl (B1604629) alcohol, or reacted with organometallic reagents to form ketones or tertiary alcohols. This functional group interconversion is a fundamental strategy in multi-step synthetic campaigns.
Research Context and Objectives Pertaining to Ethyl 2-(phenylethynyl)benzoate in Advanced Synthesis
The specific molecule this compound is a subject of significant research interest because it strategically combines the functionalities of a phenylacetylene derivative and a benzoate ester in a precise ortho arrangement on a benzene ring. This unique 1,2-disubstitution pattern makes it an ideal precursor for intramolecular cyclization reactions, where the ester and alkyne groups react with each other to form a new ring fused to the central benzene core.
The primary research objective in studying this compound and its analogs (collectively known as 2-alkynylbenzoates) is the development of new, efficient methods for the synthesis of complex heterocyclic and polycyclic compounds. mdpi.com A major focus has been on the synthesis of isocoumarins, which are lactone-containing natural products and privileged structures in medicinal chemistry known for a range of biological activities. beilstein-journals.orgias.ac.in
Advanced synthetic methodologies leveraging this substrate often employ transition metal catalysis. Gold, palladium, and iron catalysts have been shown to effectively activate the alkyne for nucleophilic attack by the ester's carbonyl oxygen, triggering a cyclization cascade. rsc.orgresearchgate.netrsc.org Research in this area aims to control the regioselectivity of these reactions, expand the substrate scope to create diverse libraries of complex molecules, and perform these transformations under mild, environmentally friendly conditions. researchgate.net The overarching goal is to transform a relatively simple, linear precursor into a high-value, complex cyclic system in a single, efficient step.
The following table provides examples of reaction conditions for the synthesis of isocoumarins from 2-alkynylbenzoate precursors, illustrating the focus of research in this area.
| Catalyst System | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| FeCl3 | Diphenylmethanol, DCE, 80°C | Polycyclic Isocoumarins | researchgate.net |
| Photoredox/Gold Dual Catalysis | Arenediazonium salt, blue-LED, wet MeCN | 3,4-Disubstituted Isocoumarins | rsc.org |
| None (Catalyst-free) | Yanai's reagent (Tf2C=CH2 precursor), MeCN, 40°C | Bis(triflyl)ethylated Isocoumarins | nih.gov |
| Copper(I) | K2CO3, DMSO, 100°C | 3-Substituted Isocoumarins | ias.ac.in |
Structure
3D Structure
Properties
CAS No. |
110166-71-7 |
|---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethyl 2-(2-phenylethynyl)benzoate |
InChI |
InChI=1S/C17H14O2/c1-2-19-17(18)16-11-7-6-10-15(16)13-12-14-8-4-3-5-9-14/h3-11H,2H2,1H3 |
InChI Key |
TYYOIBDIIYAGTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 2 Phenylethynyl Benzoate and Analogous Structural Motifs
Direct Esterification Approaches for Benzoate (B1203000) Synthesis
Direct esterification is a fundamental method for synthesizing ethyl 2-(phenylethynyl)benzoate from its corresponding carboxylic acid, 2-(phenylethynyl)benzoic acid. The most common of these methods is the Fischer-Speier esterification.
This acid-catalyzed reaction involves treating the carboxylic acid with an excess of ethanol, which acts as both the solvent and the reactant. masterorganicchemistry.com The presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), is crucial for protonating the carbonyl oxygen of the carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol. masterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the formation of the ester, the water byproduct is typically removed as it is formed. masterorganicchemistry.com
The general mechanism involves several equilibrium steps:
Protonation of the carbonyl group of the carboxylic acid.
Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer from the attacking alcohol to one of the hydroxyl groups.
Elimination of water to form a protonated ester.
Deprotonation to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
While effective, the conditions for Fischer esterification, particularly the use of strong acids and often elevated temperatures, must be considered in the context of the stability of the alkyne functional group.
Transition Metal-Catalyzed Coupling Reactions for Alkyne Introduction
Transition metal catalysis, particularly using palladium, offers a powerful and versatile alternative for constructing the aryl-alkyne bond integral to the structure of this compound.
Palladium-Catalyzed Sonogashira Cross-Coupling Strategies
The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of arylalkynes. wikipedia.org This reaction typically creates a carbon-carbon bond between a terminal alkyne (like phenylacetylene) and an aryl halide (such as ethyl 2-iodobenzoate (B1229623) or ethyl 2-bromobenzoate). The reaction is catalyzed by a palladium(0) complex and usually requires a copper(I) co-catalyst and a mild base, often an amine like triethylamine, which also serves as the solvent. libretexts.org
The generally accepted mechanism involves two interconnected catalytic cycles: one for palladium and one for copper. libretexts.org
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., ethyl 2-iodobenzoate).
Copper Cycle : The terminal alkyne reacts with the copper(I) salt in the presence of the base to form a copper(I) acetylide intermediate. libretexts.org
Transmetalation : The copper acetylide then transfers the alkyne group to the palladium(II) complex.
Reductive Elimination : The resulting palladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.
The efficiency of the Sonogashira coupling is highly dependent on the choice of the palladium source, ligands, copper co-catalyst, base, and solvent. beilstein-journals.org Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org The choice of phosphine (B1218219) ligands is critical; electron-rich and sterically bulky ligands can enhance the rate of oxidative addition and subsequent reductive elimination, leading to higher turnover numbers and yields. libretexts.org
Modern advancements have focused on developing copper-free Sonogashira reactions to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts. researchgate.netorganic-chemistry.org These systems often employ more sophisticated palladium catalysts or different bases and conditions. For example, palladium-N-heterocyclic carbene (NHC) complexes have shown high efficiency in copper-free protocols. libretexts.org The optimization of these parameters is crucial for achieving high yields, especially with less reactive aryl halides like bromides and chlorides. researchgate.net
| Palladium Source | Ligand | Co-Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | THF | 85 |
| Pd(OAc)₂ | SPhos | None | K₂CO₃ | Toluene (B28343) | 92 |
| Pd₂(dba)₃ | XPhos | None | Cs₂CO₃ | Dioxane | 95 |
| Pd(PPh₃)₄ | PPh₃ | CuI | Piperidine | DMF | 88 |
The Sonogashira reaction is known for its broad substrate scope and tolerance of various functional groups. wikipedia.org However, the reactivity of the aryl halide is a key factor. The general reactivity trend is I > OTf > Br >> Cl. wikipedia.org For the synthesis of this compound, ethyl 2-iodobenzoate is the most reactive substrate, often allowing the reaction to proceed under mild conditions. Ethyl 2-bromobenzoate (B1222928) is also a viable substrate but may require higher temperatures or more active catalytic systems. rsc.org
The electronic properties of the substrates can influence the reaction rate. Electron-withdrawing groups on the aryl halide can increase the rate of oxidative addition, leading to higher yields. rsc.org Conversely, electron-donating groups may slow the reaction. Steric hindrance near the coupling site, such as ortho-substituents, can also diminish reaction efficiency, though the Sonogashira reaction is often successful even with sterically demanding substrates. organic-chemistry.org The alkyne component also has a broad scope, tolerating aryl, alkyl, and silyl (B83357) groups. libretexts.org
| Aryl Halide (Ethyl 2-halobenzoate) | Alkyne | Relative Reactivity | Typical Yield (%) |
|---|---|---|---|
| Ethyl 2-iodobenzoate | Phenylacetylene (B144264) | High | >90 |
| Ethyl 2-bromobenzoate | Phenylacetylene | Moderate | 70-85 |
| Ethyl 2-chlorobenzoate | Phenylacetylene | Low | <40 |
| Ethyl 2-iodobenzoate | 4-Methoxyphenylacetylene | High | >90 |
| Ethyl 2-iodobenzoate | 4-Nitrophenylacetylene | High | 85-95 |
Palladium-Catalyzed Alkynylation and Annulation of Benzoic Acids
More recent strategies have emerged that involve the direct C–H activation of benzoic acid itself, followed by alkynylation. This approach is highly atom-economical as it bypasses the need to pre-halogenate the benzoic acid substrate. labxing.com These reactions often utilize a palladium catalyst to directly functionalize the C-H bond at the ortho position to the carboxylic acid group. psu.edu
Following the C-H alkynylation of 2-bromobenzoic acid, for instance, the resulting 2-(phenylethynyl)benzoic acid can then be subjected to esterification as described in section 2.1 to yield the final product. This two-step, one-pot sequence can be an efficient alternative to the Sonogashira coupling of a pre-formed ester.
The key to the direct alkynylation of benzoic acids is the role of the carboxylate group as a directing group. researchgate.net In these reactions, the benzoic acid substrate coordinates to the palladium center through its carboxylate group, forming a cyclic intermediate. researchgate.net This coordination brings the palladium catalyst into close proximity to the ortho C–H bond, facilitating its cleavage in what is often the rate-determining step of the catalytic cycle. researchgate.net
This mechanism is often described as a concerted metalation-deprotonation (CMD) pathway. acs.org The carboxylate group acts as an internal base, assisting in the removal of the ortho proton as the palladium center coordinates to the carbon, forming a palladacycle intermediate. nih.govrsc.org Once this palladacycle is formed, it can undergo further reaction with an alkyne source to introduce the phenylethynyl group, followed by reductive elimination and catalyst regeneration. The use of stronger acids as additives can sometimes accelerate this C-H activation step by making the metal catalyst more electrophilic. nih.gov
Controllable Reaction Conditions for Ortho-Alkynylated Products
The selective introduction of an alkynyl group at the ortho position of a benzoate ester is a challenging transformation that requires precise control over reaction conditions. Directing group strategies are often employed to achieve the desired regioselectivity. In these approaches, a coordinating group on the substrate directs the catalyst to a specific C-H bond, enabling its functionalization.
For aromatic carboxylic acid derivatives, the use of a directing group, such as 8-aminoquinoline, has been shown to facilitate the palladium-catalyzed direct alkynylation of C(sp²)-H bonds. nih.gov This methodology is effective for a diverse range of electronic properties of the C-H bond being functionalized. nih.gov Similarly, ruthenium has been utilized as a catalyst for the ortho-alkynylation of benzoic acids. acs.org These reactions typically proceed through a metalation step, followed by insertion of the alkyne and subsequent elimination. acs.org The choice of directing group, catalyst, ligands, and solvent are all critical parameters that must be optimized to ensure high yields and selectivity for the ortho-alkynylated product. The development of rhodium-catalyzed para-C-H alkynylation of unbiased arenes highlights the importance of the directing template in controlling regioselectivity, as the majority of existing methods favor ortho-alkynylation due to the formation of a thermodynamically favorable five- or six-membered metallacyclic intermediate. rsc.orgrsc.orgresearchgate.net
| Catalyst System | Directing Group | Substrate Scope | Key Reaction Parameters | Ref. |
| Palladium | 8-aminoquinoline | Aromatic carboxylic acid derivatives | Electronically diverse C(sp²)-H bonds | nih.gov |
| Ruthenium | Carboxylic acid | Benzoic acids | Metalation, alkyne insertion, bromide elimination | acs.org |
| Rhodium | Cyano-based template | Sterically and electronically unbiased arenes | para-selectivity achieved with specific template | rsc.orgrsc.orgresearchgate.net |
Palladium-Catalyzed Decarboxylative Alkynylation Strategies
Palladium-catalyzed decarboxylative coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds, offering an alternative to traditional cross-coupling methods that often require the pre-functionalization of substrates with organometallic reagents. In the context of synthesizing arylalkynes, these strategies typically involve the coupling of an alkynyl carboxylic acid with an aryl halide or a related electrophile.
One such approach involves the decarboxylative coupling of alkynyl carboxylic acids with aryl tosylates. nih.gov The reactivity in these reactions is influenced by the electronic properties of the substituents on the phenyl ring of the arylpropiolic acid, with electron-donating groups generally leading to higher product yields. nih.gov Another strategy utilizes the decarboxylative coupling of alkynyl carboxylic acids with benzyl (B1604629) or aryl halides. organic-chemistry.org These reactions proceed smoothly in the presence of a palladium catalyst and a suitable ligand, such as Xphos, to afford internal alkynes in good yields. organic-chemistry.org
A related methodology is the palladium-catalyzed decarboxylative coupling of potassium oxalate (B1200264) monoesters with aryl halides. organic-chemistry.orgresearchgate.netnih.govacs.org This method provides a route to aromatic esters and avoids the use of toxic carbon monoxide gas. organic-chemistry.orgresearchgate.netnih.gov The choice of a bulky, electron-rich bidentate phosphine ligand is often crucial for the success of these reactions. nih.govacs.org
| Coupling Partners | Catalyst System | Key Features | Ref. |
| Alkynyl carboxylic acids and aryl tosylates | Palladium with CyPF-tBu ligand | Electronic properties of substituents influence reactivity. | nih.gov |
| Alkynyl carboxylic acids and benzyl/aryl halides | Pd(OAc)₂ with Xphos ligand | Copper-free conditions, good yields of internal alkynes. | organic-chemistry.org |
| Potassium oxalate monoesters and aryl halides | Palladium with bidentate phosphine ligands | Avoids the use of CO gas, provides a route to aromatic esters. | organic-chemistry.orgresearchgate.netnih.govacs.org |
Other Metal-Mediated Synthetic Pathways
While palladium catalysis is a dominant strategy in the synthesis of arylalkynes, other transition metals have also been shown to be effective in mediating these transformations. These alternative methods can offer complementary reactivity and may be advantageous in certain synthetic contexts.
Copper-Catalyzed Alkyne Coupling Reactions
Copper catalysis has a long history in alkyne chemistry, with the Sonogashira reaction being a prominent example of a copper co-catalyzed, palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides. More recently, there has been significant progress in the development of copper-catalyzed Sonogashira-type reactions that are palladium-free. nih.gov These reactions are attractive due to the lower cost and environmental impact of copper compared to palladium. nih.gov
Copper catalysts have been successfully employed for the coupling of 1-substituted alkyl-2-iodobenzoates with 1-octynes under solvent-, co-catalyst-, and base-free conditions, yielding the desired products in moderate to excellent yields. nih.gov In some cases, an aryl radical-enabled protocol allows for the copper-catalyzed Sonogashira-type cross-coupling of unactivated alkyl iodides with alkynes. nih.gov The choice of ligand, such as 2,2';6',2''-terpyridine, can be critical for achieving high yields in these transformations. nih.gov
Gold-Catalyzed Approaches in Arylalkyne Synthesis
Gold catalysis has emerged as a powerful tool for the activation of alkynes towards nucleophilic attack. In the context of arylalkyne synthesis, gold catalysts can promote the hydroarylation of alkynes, which involves the direct functionalization of an aromatic C-H bond with an alkyne. nih.gov This approach is atom-economical as it avoids the need for pre-functionalized starting materials. nih.gov The mechanism of these reactions can involve either alkyne or arene activation, depending on the specific catalytic system and substrates employed. nih.gov
Rhenium Complex-Catalyzed Cyclization in Related Systems
Rhenium catalysts have shown utility in a variety of organic transformations, including those involving C-H and C-C bond activation. researchgate.net While not a direct method for the synthesis of this compound, rhenium-catalyzed reactions in related systems demonstrate the potential of this metal in mediating complex transformations involving alkynes. For instance, rhenium catalysts have been used for the insertion of phenylacetylene into cyclic 1,3-keto esters to form medium-sized rings. researchgate.net Rhenium-catalyzed alkyne metathesis is another area of active research. nih.gov
Zinc-Mediated Transmetalation for Selective Benzoylation
Zinc-mediated reactions are widely used in organic synthesis for the formation of carbon-carbon bonds. Organozinc reagents, which can be prepared by the direct insertion of zinc into organic halides or through transmetalation from other organometallic species, are valuable nucleophiles in cross-coupling reactions. Palladium-catalyzed cross-couplings of organozinc reagents with aryl halides (Negishi coupling) are a fundamental method for the formation of aryl-alkyl and aryl-aryl bonds. nih.gov
A notable development is the ability to perform zinc-mediated, palladium-catalyzed cross-couplings in water at room temperature without the prior formation of the organozinc reagent. nih.govorganic-chemistry.org This is made possible through the use of micellar catalysis, which allows for the reaction to proceed in an aqueous environment despite the moisture sensitivity of the organozinc intermediates. organic-chemistry.org While not a direct benzoylation, these methods highlight the potential for zinc-mediated transmetalation in the selective formation of C-C bonds in aqueous media, which could be adapted for the synthesis of complex aromatic structures. Cobalt-catalyzed cross-coupling of functionalized alkylzinc reagents with (hetero)aryl halides has also been reported, further expanding the utility of organozinc reagents in C-C bond formation. nih.govresearchgate.net
Metal-Free Synthetic Protocols for Arylalkynes
While transition-metal-catalyzed reactions, particularly Sonogashira coupling, are standard for forming arylalkyne linkages, the development of metal-free alternatives is a growing field of interest to avoid potential metal contamination in final products.
One notable metal-free approach involves the cross-coupling of arenes and alkynes directed by a multifunctional sulfoxide (B87167) group. This method utilizes a sulfoxide-directing group to capture and activate the alkyne coupling partner before its delivery to the arene, facilitating C-C bond formation. The resulting products can be readily converted into formal metal-free arene C-H alkynylation products. acs.org For instance, a sulfoxide can be activated with triflic anhydride (B1165640) (Tf₂O) in the presence of an alkyne, followed by heating with a base like 2,6-lutidine to achieve the desired cross-coupling. acs.org The products of this coupling are valuable synthetic intermediates that are often difficult to access through conventional metal-mediated procedures. acs.org
Another strategy is the use of organic dye-based photocatalysis. A metal-free dioxygenative reaction of aryl diazonium salts with aryl alkynes has been developed for the synthesis of vicinal diketones, showcasing a photoredox mechanism involving free radical dioxygenation under aerobic conditions. rsc.org Furthermore, modifications of classical reactions, such as the Corey-Fuchs reaction, provide metal-free pathways. The second step of the Corey-Fuchs reaction, which converts a dibromo-olefin to an alkyne, can be performed using bases like cesium carbonate (Cs₂CO₃) in DMSO at elevated temperatures or DBU in acetonitrile (B52724) at room temperature, with DBU acting as both a base and an organocatalyst. beilstein-journals.org
Electrochemical methods also offer a metal-free alternative for arylalkyne synthesis. The electrochemical reduction of compounds like 2-(2,2-dibromovinyl)naphthalene can selectively yield the corresponding terminal alkyne, 2-ethynylnaphthalene, in high yields by carefully controlling the electrolysis conditions, such as the working potential and the supporting electrolyte. beilstein-journals.org
Precursor Synthesis and Functional Group Interconversions Relevant to this compound
The synthesis of the target molecule and its analogs relies on the strategic formation of precursors and the interconversion of key functional groups. This involves introducing the alkyne moiety onto a benzoic acid derivative and managing protecting groups.
A direct and effective method for the synthesis of ethynylated benzoic acid derivatives involves the palladium-catalyzed coupling of an aromatic halide with a protected alkyne, such as ethynyltrimethylsilane, followed by deprotection. acs.orgacs.org This two-step process allows for the introduction of a terminal acetylene (B1199291) group onto the benzoic acid framework. The subsequent removal of the trimethylsilyl (B98337) (TMS) group is typically achieved under very mild conditions, for example, using potassium carbonate in methanol (B129727) at room temperature, which tolerates a variety of base-sensitive functional groups on the aromatic ring. acs.org
Aromatic alkynyl ketones can be synthesized from various benzoic acid esters (ethyl, isopropyl, t-butyl, benzyl benzoates) in a one-pot reaction. This process involves the reaction of the ester with lithium morpholinide, followed by treatment with BF₃·OEt₂ and an alkynyl lithium reagent at low temperatures, affording the desired ketones in good yields. This method is effective for benzoates with both electron-withdrawing and electron-donating substituents.
The following table summarizes the synthesis of various aromatic alkynyl ketones from their corresponding benzoate esters.
| Entry | Ester Substrate | Alkyne | Product | Yield (%) |
| 1 | Ethyl benzoate | 1-Hexynyllithium | 1-Phenyl-2-octyn-1-one | 83 |
| 2 | Ethyl benzoate | Phenylethynyllithium | 1,3-Diphenyl-2-propyn-1-one | 83 |
| 3 | Isopropyl benzoate | Phenylethynyllithium | 1,3-Diphenyl-2-propyn-1-one | 85 |
| 4 | t-Butyl benzoate | Phenylethynyllithium | 1,3-Diphenyl-2-propyn-1-one | 80 |
| 5 | Benzyl benzoate | Phenylethynyllithium | 1,3-Diphenyl-2-propyn-1-one | 87 |
| 6 | Methyl 3-chlorobenzoate | Phenylethynyllithium | 1-(3-Chlorophenyl)-3-phenyl-2-propyn-1-one | 87 |
| 7 | Ethyl 4-bromobenzoate | Phenylethynyllithium | 1-(4-Bromophenyl)-3-phenyl-2-propyn-1-one | 85 |
| 8 | Methyl 3,4-dimethoxybenzoate | Phenylethynyllithium | 1-(3,4-Dimethoxyphenyl)-3-phenyl-2-propyn-1-one | 82 |
| 9 | Isopropyl 3-methylbenzoate | Phenylethynyllithium | 1-(3-Methylphenyl)-3-phenyl-2-propyn-1-one | 78 |
| 10 | Isopropyl 2-naphthoate | Phenylethynyllithium | 1-(2-Naphthyl)-3-phenyl-2-propyn-1-one | 82 |
| Data sourced from a study on the partial alkynylation of carboxylic acid derivatives. |
The introduction of a complete phenylethynyl group is a cornerstone of synthesizing molecules like this compound. The most prevalent method is the Sonogashira cross-coupling reaction, which couples a terminal alkyne (like phenylacetylene) with an aryl halide or triflate. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.
For example, the synthesis of 3-(phenylethynyl)-9H-carbazole derivatives has been achieved by coupling an iodinated carbazole (B46965) precursor with phenylacetylene. ub.edu The reaction conditions often involve placing the aryl iodide, a copper(I) iodide (CuI) salt, and a palladium catalyst like Pd(PPh₃)₂Cl₂ under an inert atmosphere, followed by the addition of a base (e.g., triethylamine), phenylacetylene, and an anhydrous solvent like THF. ub.edu The reaction typically proceeds at room temperature over 24 hours. ub.edu This rigid and planar phenylethynyl spacer is valuable for extending π-electron delocalization in the design of new fluorophores. ub.edu
In many synthetic routes, the terminal alkyne is temporarily "protected" to prevent it from undergoing unwanted side reactions. The choice of protecting group is crucial, as it must be stable to the reaction conditions used in subsequent steps but easily removable when desired.
A widely used protecting group for terminal alkynes is the trimethylsilyl (TMS) group (Me₃Si-). cureffi.org The TMS group is typically introduced by treating the terminal alkyne with a base like n-butyllithium followed by the addition of trimethylsilyl chloride. The key advantage of the TMS group is its facile removal under mild conditions. acs.org Deprotection, or desilylation, can be achieved with a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), or by simple treatment with a base like potassium carbonate in a protic solvent like methanol. acs.orgcureffi.org This mild deprotection allows for the presence of base-sensitive functional groups elsewhere in the molecule. acs.org
Another silyl protecting group is the tert-butyldimethylsilyl (TBS) group, which is bulkier and generally more robust than TMS. cureffi.org Its removal is also typically accomplished using a fluoride source. cureffi.org In some cases, acetone (B3395972) has been used as a protecting group for terminal alkynes, and its removal can be achieved under mild conditions. researchgate.net
The following table lists common protecting groups for alkynes and typical deprotection reagents.
Reactivity and Transformational Chemistry of Ethyl 2 Phenylethynyl Benzoate
Intramolecular Cyclization Reactions Involving the Alkyne and Ester Moieties
Ethyl 2-(phenylethynyl)benzoate is a key substrate for intramolecular cyclization reactions, leveraging the proximate positioning of its ester and alkyne functional groups. These reactions primarily yield isocoumarin (B1212949) and isochromenone derivatives, which are valuable structural motifs in medicinal chemistry and materials science. The nature of the product is heavily influenced by the catalytic system and reaction conditions employed.
Formation of Isochromenone Derivatives via Intramolecular Cyclization
The cyclization of this compound can lead to the formation of 3-benzylideneisochromen-1-one, an isomer of the more commonly sought 3-phenylisocoumarin. This process involves an intramolecular attack of the ester's carbonyl oxygen onto the alkyne, activated by a catalyst. The reaction proceeds through a 6-endo-dig cyclization pathway. Subsequent rearrangement and isomerization steps lead to the final isochromenone product. The selectivity between isocoumarin and isochromenone formation is a critical aspect of these transformations and is dictated by the choice of catalyst and reaction parameters.
Catalytic Systems and Conditions for Selective Isocoumarin Formation
The selective synthesis of 3-phenylisocoumarin from this compound has been the subject of extensive research, with various catalytic systems developed to favor this specific isomer.
Zinc triflate (Zn(OTf)₂) has been identified as an effective catalyst for the intramolecular cyclization of 2-alkynylbenzoates to produce 3-substituted isocoumarins. In a study, the cyclization of this compound using a catalytic amount of zinc triflate in toluene (B28343) at 100 °C for 12 hours resulted in the formation of 3-phenylisocoumarin with a high yield of 95%. The reaction is believed to proceed through the activation of the alkyne by the Lewis acidic zinc center, which facilitates the nucleophilic attack of the ester's carbonyl oxygen.
Table 1: Zinc Triflate Catalyzed Cyclization of this compound
| Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Zn(OTf)₂ | Toluene | 100 | 12 | 3-Phenylisocoumarin | 95 |
Triflic acid (TfOH) has been demonstrated to mediate the cyclization of this compound, leading to the formation of 3-phenylisocoumarin. The reaction, when carried out in dichloromethane (B109758) (CH₂Cl₂) at room temperature, provided the desired product in an excellent yield of 96%. This Brønsted acid-catalyzed reaction involves the protonation of the alkyne, which significantly enhances its electrophilicity and promotes the intramolecular attack by the ester's carbonyl oxygen. The high efficiency and mild conditions make this a valuable method for isocoumarin synthesis.
Table 2: Triflic Acid Mediated Cyclization of this compound
| Mediator | Solvent | Temperature | Time (h) | Product | Yield (%) |
| TfOH | CH₂Cl₂ | Room Temp. | 2 | 3-Phenylisocoumarin | 96 |
Rhenium complexes have also been explored for the cyclization of 2-alkynylbenzoates. Specifically, the complex [ReBr(CO)₃(thf)₂] was investigated as a catalyst for the cyclization of this compound. The study focused on understanding the reaction mechanism and the intermediates involved. It was observed that the reaction could lead to different products depending on the conditions. While isocoumarin formation is a possible outcome, the study highlighted the formation of a rhenium-containing intermediate, demonstrating the interaction of the metal complex with the substrate. This research provides insight into the potential of rhenium catalysts in such transformations, although further optimization may be needed to achieve high selectivity for a single product.
Cascade and Domino Reactions
This compound serves as a versatile building block in cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation. These reactions offer a highly efficient route to complex molecular architectures from a relatively simple starting material. For instance, cascade reactions involving this substrate can lead to the rapid construction of polycyclic aromatic compounds or highly substituted heterocyclic systems. The specific pathway of the cascade is directed by the choice of catalysts and reaction partners, initiating a sequence of intramolecular and intermolecular events. These complex transformations underscore the synthetic utility of this compound beyond simple cyclization, enabling the assembly of intricate molecular frameworks in a step-economical fashion.
Intermolecular Addition and Cycloaddition Reactions of the Phenylethynyl Group
The electron-rich triple bond of the phenylethynyl group in this compound is susceptible to a variety of intermolecular reactions, including additions and cycloadditions, which serve as powerful methods for carbon-carbon and carbon-heteroatom bond formation.
Gold(I) catalysts have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. A significant application is the haloalkynylation of aryl alkynes, which allows for the simultaneous introduction of a halogen and an alkyne moiety across the triple bond. rsc.org This reaction has been shown to proceed with high cis-selectivity, affording conjugated and halogenated enynes in good yields. rsc.orgrsc.org
Quantum chemical calculations and ¹³C-labeling experiments have revealed a fascinating reaction mechanism involving two competing pathways that converge to the same product. rsc.org One pathway proceeds through a chloronium ion intermediate with a subsequent aryl shift, while the other involves a vinyl cation that is stabilized by a 1,3-chlorine shift. rsc.org This dual-pathway mechanism underscores the complex interplay of electronic effects in gold-catalyzed transformations of aryl alkynes.
| Catalyst | Reactants | Product | Yield (%) | Reference |
| Gold(I) Complex | Aryl Alkyne, Chloroacetylene | cis-Halogenated Enyne | up to 90 | rsc.org |
The dimerization of terminal aryl alkynes is an atom-economical method for the synthesis of conjugated enynes, which are valuable building blocks in materials science and medicinal chemistry. wikipedia.org A significant challenge in this area is the control of regio- and stereoselectivity, as the reaction can potentially yield a mixture of (E)- and (Z)-isomers, as well as gem-isomers. wikipedia.org
Various transition metal catalysts, including those based on iron, palladium, and rare-earth metals, have been developed to address this challenge. wikipedia.orgrsc.orgacs.orgnih.gov Iron(II) complexes, for example, have been shown to catalyze the head-to-head dimerization of terminal aryl alkynes to produce (E)-selective conjugated enynes in high yields. rsc.org In some iron-catalyzed systems, the E/Z selectivity can be controlled by the choice of base, such as potassium or sodium tert-butoxide. wikipedia.org Furthermore, palladium/imidazolium systems and organo-rare-earth metal catalysts have also demonstrated high activity and selectivity in the dimerization of terminal aryl alkynes. acs.orgnih.gov A plausible mechanism for the iron-catalyzed reaction involves a vinylidene intermediate.
| Catalyst System | Substrate | Selectivity | Yield (%) | Reference |
| FeCl₃/DMEDA/KOtBu | Terminal Aryl Alkynes | (E)-selective | High | rsc.org |
| Iron(II) Amine-Pyrazolyl Tripodal Complexes/KOtBu or NaOtBu | Terminal Aryl Alkynes | E/Z selectivity controlled by base | - | wikipedia.org |
| Pd(OAc)₂/IMes.HCl/Cs₂CO₃ | Terminal Aryl Alkynes | High regio- and stereoselectivity | High | acs.org |
| (PNNP)FeII Complex | Terminal Aryl Alkynes | Z:E up to 96:4 | up to 95 | |
| [(L)Y(CH₂SiMe₃)₂]/[PhNMe₂H][B(C₆F₅)₄] | (Hetero)aromatic Terminal Alkynes | 100% Z-enyne | High | nih.gov |
An innovative approach to cyclopropanation involves the in-situ generation of carbene complexes from ene-yne-ketones. The reaction of conjugated ene-yne-ketones with alkenes in the presence of a catalytic amount of a transition metal complex, such as Cr(CO)₅(THF), can lead to the formation of (2-furyl)cyclopropane derivatives in good yields. nih.govrsc.org
The key intermediate in this transformation is a (2-furyl)carbene complex, which is generated through a nucleophilic attack of the carbonyl oxygen onto the internal alkyne carbon within a π-alkyne complex. A wide range of late transition metals, including ruthenium, rhodium, palladium, and platinum, have also been shown to effectively catalyze this cyclopropanation reaction. nih.gov This method provides a safe and facile alternative to the use of diazoalkanes for generating carbenoids for cyclopropanation reactions. When dienes are used as the carbene acceptor, the reaction selectively occurs at the more electron-rich or more substituted double bond.
| Catalyst | Reactants | Intermediate | Product | Reference |
| Cr(CO)₅(THF) | Ene-yne-ketone, Alkene | (2-Furyl)carbene-chromium complex | (2-Furyl)cyclopropane | nih.gov |
| [RuCl₂(CO)₃]₂, [RhCl(cod)]₂, PdCl₂, PtCl₂ | Ene-yne-ketone, Styrene | (2-Furyl)carbene complex | (2-Furyl)cyclopropane | nih.gov |
[3+2] Cycloaddition Reactions Involving Alkyne Moieties
The internal alkyne of this compound is a versatile substrate for [3+2] cycloaddition reactions, most notably in the synthesis of 1,2,3-triazoles through reaction with organic azides. This transformation, a cornerstone of click chemistry, can be catalyzed by copper(I) to achieve high regioselectivity and yield. beilstein-journals.orgnih.gov The reaction involves the formation of a five-membered heterocyclic ring containing three nitrogen atoms, a structure prevalent in medicinal chemistry and materials science.
In a typical procedure, this compound reacts with an organic azide, such as benzyl (B1604629) azide, in the presence of a copper(I) catalyst. beilstein-journals.org Copper(I) bromide has been identified as a particularly effective catalyst for this type of cycloaddition. beilstein-journals.orgnih.govresearchgate.net The reaction generally proceeds under mild conditions, often in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures, to furnish the corresponding 1,4,5-trisubstituted 1,2,3-triazole. beilstein-journals.orgnih.gov The regioselectivity of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) typically leads to the formation of the 1,4-disubstituted isomer when terminal alkynes are used; however, with internal alkynes like this compound, a fully substituted triazole is produced. researchgate.net
The scope of this reaction is broad, accommodating a variety of organic azides bearing different functional groups. beilstein-journals.orgnih.gov This allows for the synthesis of a diverse library of triazole derivatives from a common precursor.
Table 1: Optimization of Copper-Catalyzed [3+2] Cycloaddition A representative table illustrating the effect of different catalysts and solvents on the cycloaddition of an analogous phenylethynyl substrate with benzyl azide. beilstein-journals.orgnih.gov
| Entry | Catalyst (5 mol%) | Solvent | Yield (%) |
| 1 | CuI | THF | 76 |
| 2 | CuBr | THF | 93 |
| 3 | CuCl | THF | 61 |
| 4 | CuBr | 1,4-Dioxane | 61 |
| 5 | CuBr | DMSO | 32 |
| 6 | CuBr | Toluene | 6 |
| 7 | None | THF | 0 |
Radical-Mediated Transformations
The phenylethynyl group in the target molecule is also susceptible to radical-mediated reactions, offering pathways to unique structural motifs that are otherwise difficult to access.
A notable transformation is the photocatalyst-free, visible-light-induced radical ethoxycarbonyldifluoromethylation of aryl alkynes. nih.govorganic-chemistry.org This method utilizes a Hantzsch ester as both the photo-reductant and hydrogen atom source to generate an ethoxycarbonyldifluoromethyl radical. nih.gov While the specific application to this compound is a direct extension, the general reaction has been demonstrated with various terminal aryl alkynes. organic-chemistry.org
The reaction is initiated by the excitation of the Hantzsch ester with blue LED light (e.g., 465 nm). nih.govorganic-chemistry.org The excited Hantzsch ester then participates in a single-electron transfer process with a suitable radical precursor, BrCF₂CO₂Et, to generate the •CF₂CO₂Et radical. This radical adds to the alkyne triple bond. organic-chemistry.org The resulting vinyl radical intermediate is then trapped by a hydrogen atom transfer from the Hantzsch ester radical cation, yielding the final gem-difluoroallyl ester product. nih.govorganic-chemistry.org A key feature of this reaction is its high stereoselectivity, predominantly affording the Z-isomer. nih.gov This kinetic-controlled process provides a green and efficient route to valuable Z-configured gem-difluoroallylic compounds at room temperature. organic-chemistry.org
Table 2: Hantzsch Ester-Mediated Ethoxycarbonyldifluoromethylation of Aryl Alkynes Illustrative examples showing the scope and yields for the reaction with various terminal aryl alkynes. nih.govorganic-chemistry.org
| Entry | Aryl Alkyne | Product | Yield (%) | Z:E Ratio |
| 1 | Phenylacetylene (B144264) | Z-ethyl 2,2-difluoro-4-phenylbut-3-enoate | 85 | >99:1 |
| 2 | 4-Methylphenylacetylene | Z-ethyl 2,2-difluoro-4-(p-tolyl)but-3-enoate | 82 | >99:1 |
| 3 | 4-Methoxyphenylacetylene | Z-ethyl 2,2-difluoro-4-(4-methoxyphenyl)but-3-enoate | 90 | >99:1 |
| 4 | 4-Chlorophenylacetylene | Z-ethyl 2,2-difluoro-4-(4-chlorophenyl)but-3-enoate | 78 | >99:1 |
Functionalization and Derivatization of this compound
The presence of two distinct functional groups allows for selective chemical modifications at either the alkyne or the ester moiety.
The carbon-carbon triple bond is a hub of reactivity, amenable to various addition reactions. For instance, hydrogenation over a Lindlar catalyst would selectively reduce the alkyne to a (Z)-alkene, yielding (Z)-ethyl 2-(phenylethenyl)benzoate. Complete hydrogenation with catalysts like palladium on carbon would saturate the triple bond entirely, forming ethyl 2-(phenethyl)benzoate.
Hydration of the alkyne, typically catalyzed by mercury(II) salts in aqueous acid, would follow Markovnikov's rule to produce a ketone after tautomerization of the initial enol intermediate. This would result in the formation of ethyl 2-(2-oxo-2-phenylethyl)benzoate. Conversely, hydroboration-oxidation would yield the anti-Markovnikov alcohol, which would tautomerize to an aldehyde, ethyl 2-(2-oxo-1-phenylethyl)benzoate. Halogenation with reagents like Br₂ would lead to the di- or tetra-bromo adducts, depending on the stoichiometry.
The ethyl benzoate (B1203000) group can undergo transformations independently of the alkyne. Saponification, the hydrolysis of the ester under basic conditions (e.g., with sodium hydroxide), would yield 2-(phenylethynyl)benzoic acid upon acidic workup. This carboxylic acid serves as a valuable intermediate for further derivatization, such as the formation of amides or other esters.
Reduction of the ester group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the ester to a primary alcohol, producing (2-(phenylethynyl)phenyl)methanol, while leaving the alkyne group intact.
Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom, allowing for the mapping of the carbon skeleton and the arrangement of protons.
Proton NMR (¹H NMR) is employed to identify the number and type of hydrogen atoms in a molecule. For Ethyl 2-(phenylethynyl)benzoate, the ¹H NMR spectrum displays characteristic signals for the ethyl group and the aromatic protons. The ethyl group appears as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling. The protons on the two aromatic rings resonate in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns providing information about the substitution pattern on the benzene (B151609) rings.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 8.00 | d | 7.8 | Aromatic CH |
| 7.64 - 7.58 | m | Aromatic CH | |
| 7.50 | t | 7.6 | Aromatic CH |
| 7.42 - 7.37 | m | Aromatic CH | |
| 4.44 | q | 7.1 | -OCH₂CH₃ |
| 1.43 | t | 7.1 | -OCH₂CH₃ |
Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum shows characteristic peaks for the carbonyl carbon of the ester group, the sp-hybridized carbons of the alkyne, the carbons of the two aromatic rings, and the carbons of the ethyl group. The chemical shifts of the aromatic carbons confirm the ortho-substitution pattern on the benzoate (B1203000) ring.
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 166.3 | C=O (Ester) |
| 133.9, 132.3, 131.8, 131.2, 129.2, 128.5, 128.4, 122.8, 122.4 | Aromatic & Phenyl C |
| 95.2, 87.0 | C≡C (Alkyne) |
| 61.6 | -OCH₂CH₃ |
| 14.3 | -OCH₂CH₃ |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental formula of a compound.
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, HRMS data confirms the molecular formula C₁₇H₁₄O₂ by matching the experimentally measured mass to the theoretically calculated mass with a high degree of precision.
| Molecular Formula | Ion | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |
|---|---|---|---|
| C₁₇H₁₄O₂ | [M+H]⁺ | 251.1067 | 251.1072 |
Information regarding the Electron Ionization Mass Spectrometry (EIMS) of this compound is not available in the reviewed literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of the key functional groups. A strong absorption band is observed for the carbonyl (C=O) stretch of the ester group. Another characteristic, though weaker, absorption is seen for the carbon-carbon triple bond (C≡C) of the alkyne. Absorptions corresponding to C-H bonds in the aromatic rings and the alkyl chain are also present.
| Frequency (cm⁻¹) | Functional Group Assignment |
|---|---|
| 2981 | C-H Stretch (Alkyl) |
| 2220 | C≡C Stretch (Alkyne) |
| 1721 | C=O Stretch (Ester) |
| 1288, 1248 | C-O Stretch (Ester) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For "this compound," the UV-Vis spectrum is anticipated to be characterized by absorptions arising from its conjugated aromatic system. The structure incorporates several chromophores: the benzene rings, the carbon-carbon triple bond (alkyne), and the carbonyl group (C=O) of the ester. These features in conjugation give rise to specific electronic transitions, primarily of the π → π* and n → π* types.
The extended π-system, which spans the phenyl group, the ethynyl (B1212043) linker, and the benzoate ring, is expected to result in intense π → π* transitions. The conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the non-conjugated chromophores individually. The presence of the carbonyl group in the ester moiety also introduces the possibility of a weaker n → π* transition, which involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This transition typically occurs at a longer wavelength than the main π → π* transitions and is of lower intensity.
While specific experimental data for "this compound" is not publicly available, the expected electronic transitions based on its structure are summarized in the table below.
Note: The predicted wavelength ranges are estimations based on the analysis of similar aromatic and conjugated systems. Actual experimental values may vary depending on the solvent and other experimental conditions.
Thermal Analysis Methodologies, e.g., Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This method provides valuable information about the thermal stability and decomposition profile of a compound. For "this compound," TGA would reveal the temperatures at which the molecule begins to degrade and the distinct stages of its decomposition.
Based on studies of similar aromatic esters and phenylethynyl-containing compounds, a predicted TGA profile can be outlined. mdpi.comnih.govresearchgate.net The onset of decomposition for aromatic esters typically occurs at temperatures above 200°C, with significant weight loss occurring at higher temperatures. mdpi.com
Note: This data is predictive and based on the thermal behavior of structurally related aromatic esters and phenylethynyl compounds. The exact temperatures and mass loss percentages would need to be determined experimentally.
Advanced Applications in Chemical Research and Materials Science
Role as a Key Intermediate in Complex Organic Synthesis
The strategic placement of the alkyne and ester functional groups in ethyl 2-(phenylethynyl)benzoate facilitates a range of intramolecular reactions, making it a powerful building block for constructing complex molecular architectures.
Precursor for Heterocyclic Compounds (e.g., Isocoumarins, Indoles, Benzophospholes)
The 2-alkynylbenzoate framework is an exceptionally effective precursor for the synthesis of various heterocyclic systems, most notably isocoumarins. The reactivity of the ortho-alkynyl ester moiety allows for efficient cyclization pathways.
Research has demonstrated a facile and straightforward method for preparing 3,4-disubstituted isocoumarins from 2-ethynylbenzoate precursors. Current time information in Bangalore, IN.organic-chemistry.org In these syntheses, the process is often initiated by the nucleophilic attack of the alkyne group, leading to a cascade reaction that results in the formation of the isocoumarin (B1212949) ring system. Current time information in Bangalore, IN. The reaction's efficiency and regioselectivity are highly dependent on the electronic nature of the substituents on the aromatic rings. Current time information in Bangalore, IN.organic-chemistry.org For instance, the presence of electron-donating groups on the alkyne's phenyl ring generally favors the heterocyclization process, leading to good yields of the corresponding isocoumarins. organic-chemistry.org In contrast, strong electron-withdrawing groups can hinder the reaction or lead to alternative products. Current time information in Bangalore, IN.organic-chemistry.org
The general synthetic pathway can be summarized as follows:
Activation of the alkyne by a reagent.
An intramolecular nucleophilic attack from the carbonyl oxygen of the ester group onto the activated alkyne (a 6-endo-dig cyclization). Current time information in Bangalore, IN.
Subsequent stabilization to form the final, functionalized isocoumarin product.
While the 2-alkynyl scaffold is versatile, the synthesis of nitrogen-containing heterocycles like indoles or phosphorus-containing ones like benzophospholes typically requires starting materials where the ester group is replaced by a nitrogen or phosphorus-containing functional group, respectively. Standard indole (B1671886) syntheses, for example, often proceed from precursors such as 2-ethynylanilines.
Table 1: Examples of Isocoumarin Synthesis from 2-Ethynylbenzoate Precursors This table presents illustrative data on the synthesis of isocoumarins, highlighting the versatility of the 2-ethynylbenzoate scaffold. The specific yields are dependent on the detailed reaction conditions and the nature of the substituents.
| Precursor Substituent (on Phenyl Ring of Alkyne) | Reaction Type | Resulting Heterocycle | Reported Yield | Reference |
|---|---|---|---|---|
| 4-Methoxy | Bis(triflyl)ethylation/Heterocyclization | 3,4-Difunctionalized Isocoumarin | Excellent (e.g., 95%) | Current time information in Bangalore, IN. |
| 4-Methyl | Bis(triflyl)ethylation/Heterocyclization | 3,4-Difunctionalized Isocoumarin | Good | organic-chemistry.org |
| Hydrogen (Phenyl) | Bis(triflyl)ethylation/Heterocyclization | 3,4-Difunctionalized Isocoumarin | Good | organic-chemistry.org |
| 4-Fluoro | Bis(triflyl)ethylation/Heterocyclization | 3,4-Difunctionalized Isocoumarin | Reasonable | organic-chemistry.org |
| 4-(Trifluoromethyl) | Bis(triflyl)ethylation/Heterocyclization | Reaction did not perform well | Low (e.g., 21% of alternative product) | Current time information in Bangalore, IN.organic-chemistry.org |
Building Block for Sophisticated Polycyclic Aromatic Hydrocarbons
Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules composed of fused aromatic rings. The synthesis of complex and well-defined PAH structures is a significant goal in organic chemistry. This compound serves as a valuable building block for such syntheses, primarily through intramolecular cyclization reactions.
The rigid phenylethynyl structure provides a ready-made fragment that can be annulated onto the benzoate (B1203000) ring. Under acidic or high-temperature conditions, the molecule can undergo electrophilic cyclization followed by dehydration or dehydrogenation to form larger, fused aromatic systems. This approach is a key strategy in the construction of phenanthrene (B1679779) and chrysene (B1668918) derivatives, which form the core of many complex PAHs. The synthesis of some new aromatic polycyclic hydrocarbons has been an area of active research, with various methods being developed to create these intricate structures.
Contributions to Materials Science and Engineering
The electronic and structural properties of this compound make it an attractive component for the creation of advanced functional materials with applications in electronics and engineering.
Synthesis of Conjugated Polymers and Oligomers
Conjugated polymers, which feature alternating single and multiple bonds along their backbone, are known for their unique electronic and optical properties. This compound is considered a material building block for such polymers. The phenylethynyl unit is a classic component used to extend the π-conjugation in a polymer chain, which is crucial for achieving desired electronic behaviors.
The compound can be incorporated into polymer backbones through several synthetic strategies. For instance, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(phenylethynyl)benzoic acid. This carboxylic acid derivative can then be used as a monomer in various polymerization reactions. Alternatively, the entire molecule can be modified to create more complex monomers that are subsequently polymerized using powerful cross-coupling methods like Sonogashira or Stille coupling, which are standard techniques for forming carbon-carbon bonds in polymer synthesis.
Development of Optoelectronic Materials with Tunable Electronic Structures
A key goal in materials science is the ability to fine-tune the electronic properties of a material to suit a specific application, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The structure of this compound is inherently suited for this purpose.
The phenylethynyl group acts as an electron-donating or π-rich portion of the molecule, while the benzoate group is electron-withdrawing. This donor-acceptor character is a fundamental design principle for controlling the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a material. By incorporating this or derivative monomers into a conjugated polymer, scientists can precisely control the material's band gap, which determines its color of absorption and emission, as well as its charge transport properties. The ability to modify the substituents on either of the phenyl rings provides a straightforward path to creating a family of materials with a range of tunable optoelectronic characteristics.
Fabrication of Metal-Organic Frameworks (MOFs) and Metal-Doped Carbon Aerogels
Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. These materials have vast potential in gas storage, separation, and catalysis. The carboxylic acid derivative, 2-(phenylethynyl)benzoic acid, is an ideal candidate for use as an organic "linker" or "strut" in MOF synthesis.
The rigid, linear nature of the phenylethynyl group helps in the formation of well-defined, porous structures. The carboxylate group provides the necessary coordination site to bind to the metal centers. By using linkers like this, researchers can design MOFs with specific pore sizes and chemical environments. The inclusion of the extended π-system of the phenylethynyl group can also impart interesting luminescent or electronic properties to the resulting framework. This is supported by its classification as a potential organic monomer for Covalent Organic Frameworks (COFs), which are structurally similar to MOFs but with covalent bonds throughout.
There is currently no scientific literature indicating the use of this compound in the fabrication of metal-doped carbon aerogels, as the synthesis of these materials typically relies on different precursors, such as resorcinol-formaldehyde resins.
Table 2: Potential Contributions to Advanced Materials This table outlines the role of the this compound scaffold in different areas of materials science.
| Material Class | Role of the Compound | Key Structural Feature Utilized | Resulting Material Property |
|---|---|---|---|
| Conjugated Polymers | Monomer Precursor | Phenylethynyl Group | Extended π-Conjugation, Charge Transport |
| Optoelectronic Materials | Tunable Building Block | Donor-Acceptor Nature | Adjustable HOMO/LUMO Levels, Tunable Band Gap |
| Metal-Organic Frameworks (MOFs) | Organic Linker (as carboxylate) | Rigidity and Carboxylate Group | High Porosity, Potential Luminescence |
Integration into Luminescent and Chemiluminescent Systems
The integration of organic molecules into luminescent and chemiluminescent systems is a significant area of materials science, with applications ranging from organic light-emitting diodes (OLEDs) to chemical sensors. The phenylethynyl moiety is a known fluorophore, and its incorporation into larger conjugated systems can lead to materials with interesting photophysical properties.
Catalyst Design and Development Featuring Phenylethynyl Moieties
The design and development of novel catalysts are crucial for advancing chemical synthesis. Molecules containing phenylethynyl moieties can serve as ligands for metal catalysts or as structural components of organocatalysts. The rigid nature of the ethynyl (B1212043) group can provide a well-defined steric and electronic environment around a catalytic center, influencing its activity and selectivity.
Despite the potential for the phenylethynyl group to be incorporated into catalyst structures, there is currently no direct evidence in the scientific literature to suggest that this compound itself has been utilized in catalyst design and development. Research in this area has focused on other derivatives containing phenylethynyl moieties, but specific applications of this particular ester in catalysis have not been reported. The ester functionality could potentially be modified to create a coordinating group for a metal, or the entire molecule could be used as a scaffold for an organocatalyst, but these possibilities remain to be explored.
Methodological Advancements in Modern Organic Synthesis
This compound serves as a valuable starting material and intermediate in the development of new synthetic methods. Its reactive alkyne and ester functional groups allow for a variety of chemical transformations, making it a target for methodological advancements.
Green chemistry aims to develop chemical processes that are more environmentally benign. Visible-light photocatalysis is a key area of green chemistry, as it often allows for reactions to be conducted under mild conditions without the need for harsh reagents or high temperatures. The phenylethynyl group is a chromophore that can absorb light and participate in photochemical reactions.
While the broader class of compounds containing phenylethynyl groups has been investigated in visible-light-induced reactions, specific studies detailing the implementation of this compound in visible-light catalysis are limited. Research on a structurally related compound, 3-(2-(phenylethynyl)phenyl)quinazolin-4(3H)-one, has shown that the phenylethynyl moiety can participate in visible-light-induced cascade cyclization reactions. acs.orgacs.org This suggests that the phenylethynyl group within this compound could also be susceptible to similar transformations. However, dedicated studies to explore and optimize such reactions for this specific ester have not been published. The development of visible-light-driven reactions involving this compound could provide a greener pathway to complex organic molecules.
The reactivity of the phenylethynyl group makes it a suitable component for such complex transformations. Research on the closely related compound, 2-(phenylethynyl)benzaldehyde (B1589314), has demonstrated its utility in multi-component reactions to synthesize biologically active nitrogen-containing heterocyclic compounds. rsc.org In these reactions, the aldehyde and alkyne functionalities of the molecule react in a concerted manner with other reagents to build complex molecular architectures.
While there are no specific examples in the current literature of this compound being used in MCRs or cascade processes, its structural similarity to 2-(phenylethynyl)benzaldehyde suggests its potential in this area. The ester group could be envisioned to participate in or direct cascade reactions, leading to the formation of unique heterocyclic systems. For instance, a hypothetical cascade reaction could involve an initial addition to the alkyne followed by an intramolecular cyclization involving the ester group. The development of such reactions with this compound would represent a significant advancement in synthetic methodology.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways and Catalytic Systems for Ethyl 2-(phenylethynyl)benzoate
The synthesis of this compound and its derivatives is an area of continuous innovation, with research focused on developing more efficient, selective, and sustainable methods. A primary future direction lies in the refinement of catalytic systems that mediate the crucial carbon-carbon bond formation.
Gold catalysis has emerged as a powerful tool for the cyclization of 2-alkynylbenzoates. Future research will likely focus on designing more sophisticated gold catalysts. For instance, the use of bifunctional phosphine (B1218219) ligands, which feature a remote basic group, has shown promise in controlling regioselectivity by facilitating deprotonation of gold carbene intermediates. nih.gov Further exploration of ligand architecture, including the electronic and steric properties of phosphines and their ancillary functional groups, could lead to catalysts with enhanced activity and broader substrate scope.
Another promising avenue is the development of dual catalytic systems. A cooperative photoredox/gold catalysis has been successfully employed for the domino arylation/oxo-cyclization of 2-alkynylbenzoates to produce isocoumarins. rsc.org This approach, operating under mild conditions with visible light, opens the door for exploring other light-mediated transformations and expanding the range of accessible molecular scaffolds. Future work could investigate different photocatalysts and gold complexes to optimize quantum yields and reaction efficiency.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, remain a cornerstone for synthesizing the core structure. nih.govresearchgate.net Research will likely aim at developing next-generation palladium catalysts that are more robust, operate at lower catalyst loadings, and are tolerant of a wider array of functional groups. The use of transient directing groups to facilitate C-H functionalization represents an innovative strategy to construct complex precursors for polycyclic aromatic hydrocarbons (PAHs) from simple arenes, a method that could be adapted for novel syntheses of substituted this compound analogues. nih.gov
| Catalyst System | Transformation | Key Advantages | Future Research Focus |
| Gold(I) with Bifunctional Phosphine Ligands | Regioselective Cycloisomerization | High regioselectivity, mild conditions. nih.gov | Design of new ligands, expanding substrate scope. |
| Dual Photoredox/Gold Catalysis | Domino Arylation/Oxo-cyclization | Mild conditions (room temp, blue-LED), good to excellent yields. rsc.org | Exploring new photocatalyst/gold pairings, mechanistic studies. |
| Palladium with Transient Directing Groups | C-H Functionalization/Arylation | High efficiency, novel route to complex precursors. nih.gov | Application to diverse arene substrates, catalyst optimization. |
| Palladium/Platinum Catalysis | Sonogashira Coupling/Cyclization | Fewer steps, milder conditions than conventional methods for PAH synthesis. nih.gov | Development of more robust catalysts, broader applicability. |
Development of Asymmetric Transformations Involving the Alkyne Substrate
A significant frontier in the chemistry of this compound is the development of asymmetric transformations that can control the stereochemistry of the products. The alkyne moiety is an ideal handle for introducing chirality, leading to valuable enantiopure compounds.
Future research will heavily invest in the design and application of chiral catalysts for reactions involving the alkyne. While asymmetric cycloisomerization has been demonstrated for related propargylic alcohols using gold catalysts with chiral ligands, applying this concept to the cyclization of this compound derivatives is a key next step. nih.gov This would involve screening libraries of chiral phosphine ligands to find those that can effectively induce enantioselectivity in cyclization reactions, such as the formation of chiral isocoumarins or other heterocyclic structures.
Another area of exploration is the asymmetric addition to the alkyne. This could include asymmetric hydrogenation to form chiral alkenes or alkanes, or hydrofunctionalization reactions (e.g., hydroamination, hydroalkoxylation) using chiral metal complexes. The development of enantioselective Ritter-type reactions, which have been shown to be effective for haloalkynes using gold catalysis, could be extended to substrates like this compound to synthesize chiral β-enamides. researchgate.net Success in this area will depend on the rational design of the catalytic environment to effectively differentiate between the two faces of the alkyne during the bond-forming step.
Advanced Mechanistic Studies to Unravel Complex Reaction Pathways
A deeper, fundamental understanding of the reaction mechanisms governing the transformations of this compound is crucial for catalyst improvement and reaction optimization. Future research will employ a combination of advanced experimental and computational techniques to elucidate these complex pathways.
For gold-catalyzed reactions, a central area of investigation is the nature of the key intermediates. DFT studies have supported mechanisms involving the formation of vinylgold carbene species in cycloisomerization reactions. nih.gov Future studies could use advanced spectroscopic techniques, such as in-situ IR or NMR spectroscopy, to directly observe these transient species. Isotope labeling experiments, particularly with deuterium, will continue to be essential for tracking bond-breaking and bond-forming steps and distinguishing between competing mechanistic cycles, as demonstrated in studies of reductive Heck hydroarylation. researchgate.net
Computational chemistry, particularly DFT, will play an increasingly predictive role. Beyond rationalizing observed outcomes, computational models can be used to screen potential catalysts and ligands in silico, predict transition state energies, and identify the origins of regio- and stereoselectivity. nih.gov For dual catalytic systems, mechanistic studies will need to unravel the intricate interplay between the photocatalytic and the gold-catalyzed cycles, identifying the specific roles of each catalyst and the nature of the key radical and organometallic intermediates. rsc.org
Expanding the Scope of Applications in Emerging Functional Materials
This compound serves as a valuable precursor to a variety of π-conjugated systems, particularly polycyclic aromatic hydrocarbons (PAHs), which are of great interest for applications in materials science. nih.gov Future research will focus on leveraging this chemistry to create novel functional materials with tailored optoelectronic properties.
A major direction is the synthesis of precisely structured PAHs for use in organic electronics. sioc-journal.cn By designing and synthesizing specific derivatives of this compound, subsequent cycloaromatization reactions can yield PAHs with defined shapes, sizes, and edge topologies. nih.gov These materials are promising candidates for use as active components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.net Research will focus on correlating the molecular structure of the PAH, derived from the initial precursor, with material properties such as charge carrier mobility, emission wavelength, and stability.
The incorporation of heteroatoms (e.g., nitrogen, sulfur) into the final structures, starting from modified this compound analogues, is another exciting prospect. This can significantly modulate the electronic properties of the resulting materials, tuning their energy levels for specific applications. Furthermore, the polyethynyl bridges that can be constructed using this chemistry are key components in molecular wires and sensors. researchgate.net Future work could explore the synthesis of oligomers and polymers from this compound-based monomers for applications in flexible electronics and chemical sensing. researchgate.netsioc-journal.cn
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The intersection of organic synthesis and artificial intelligence (AI) presents a transformative opportunity for the study of compounds like this compound. Future research will increasingly integrate AI and machine learning (ML) tools to accelerate discovery and optimization in this area.
One of the most promising applications is in the prediction of novel synthetic pathways. Retrosynthesis models powered by machine learning can analyze the structure of a desired target molecule and propose viable synthetic routes, including those involving this compound as an intermediate or starting material. nih.gov These systems can learn from vast databases of chemical reactions to identify not only known transformations but also to suggest novel, unconventional bond disconnections.
Furthermore, AI and ML can be used to optimize reaction conditions. By training algorithms on experimental data (e.g., yields, selectivities) from a set of reactions, ML models can predict the outcome of a reaction under different conditions (temperature, solvent, catalyst, ligand). This allows for the in silico screening of a large parameter space to identify the optimal conditions for synthesizing or transforming this compound, significantly reducing the experimental effort required. As more high-quality data from automated synthesis platforms becomes available, the predictive power of these models is expected to increase dramatically, ushering in a new era of data-driven chemical research. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
